![molecular formula C14H11F3O2S3 B2592571 4-{[3-(trifluorométhyl)phényl]sulfanyl}-3,4-dihydro-1λ<sup>6</sup>-thieno[2,3-b]thiopyran-1,1(2H)-dione CAS No. 339019-18-0](/img/structure/B2592571.png)
4-{[3-(trifluorométhyl)phényl]sulfanyl}-3,4-dihydro-1λ6-thieno[2,3-b]thiopyran-1,1(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a phenyl ring, and a thieno[2,3-b]thiopyran core
Applications De Recherche Scientifique
Potentiel analgésique
Ce composé a été étudié pour ses propriétés analgésiques. Dans une étude, une série de dérivés basés sur le 4-[4-chloro-3-(trifluorométhyl)phényl]-4-pipéridinol (TFMP) a été synthétisée et caractérisée. Ces dérivés ont montré une efficacité analgésique puissante et des durées d'action variables. Notamment, les composés 3, 5, 6 et 8 se sont avérés être les analgésiques les plus efficaces, agissant par des systèmes indépendants des opioïdes .
Activité herbicide
Bien que non directement lié au composé, la présence d'un groupe phényle trifluorométhylé a été significative dans l'activité herbicide. Par exemple, une série de 3-(phénoxy)-6-méthyl-4-(3-trifluorométhylphényl)pyridazines a montré une bonne activité herbicide . Bien que ce composé spécifique ne faisait pas partie de cette étude, il met en évidence l'impact potentiel de motifs structuraux similaires.
Propriétés cytotoxiques
La nature des substituants sur le cycle phényle en C-5 des 1,3,4-thiadiazoles influence considérablement leur activité cytotoxique. Bien que cette information ne soit pas directement liée à notre composé, elle souligne l'importance des modifications structurales dans l'activité biologique .
Potentiel antimicrobien
Bien que non spécifiquement étudié pour ce composé, des dérivés apparentés avec des substituants phényles similaires ont démontré des propriétés antimicrobiennes. Par exemple, les dérivés de la dichloroaniline ont montré une activité puissante contre Staphylococcus aureus, y compris les souches résistantes à la méthicilline .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide typically involves multiple steps:
Formation of the Thieno[2,3-b]thiopyran Core:
Introduction of the Trifluoromethyl Group:
Attachment of the Phenylsulfanyl Group:
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale, focusing on cost-effective and high-yield processes. Continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.
Types of Reactions:
Major Products:
- Oxidation of the sulfur atom yields sulfoxides and sulfones.
- Reduction of sulfoxides or sulfones regenerates the sulfide.
- Substitution on the phenyl ring introduces various functional groups, enhancing the compound’s versatility.
Chemistry:
- The compound serves as a building block for synthesizing more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology and Medicine:
- Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
- Research has explored its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological macromolecules.
Industry:
- The compound’s stability and reactivity profile make it useful in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability. The phenylsulfanyl group can form covalent bonds with target proteins, modulating their activity. The thieno[2,3-b]thiopyran core provides a rigid scaffold, ensuring specific binding interactions.
Comparaison Avec Des Composés Similaires
4-[3-(Trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran:
4-[3-(Trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7-oxide:
Uniqueness:
- The presence of the 7,7-dioxide group in 4-[3-(trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide imparts unique electronic properties and reactivity patterns, distinguishing it from its analogs.
This detailed overview highlights the complexity and potential of 4-[3-(trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide in various scientific and industrial applications
Propriétés
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2S3/c15-14(16,17)9-2-1-3-10(8-9)21-12-5-7-22(18,19)13-11(12)4-6-20-13/h1-4,6,8,12H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTALSFLIGTMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1SC3=CC=CC(=C3)C(F)(F)F)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
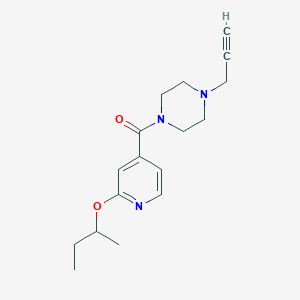
![2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2592490.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-((E)-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzenecarbohydrazide](/img/structure/B2592492.png)
![N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2592493.png)
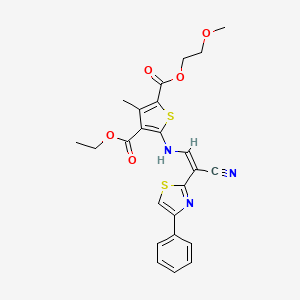

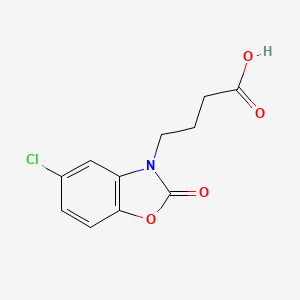
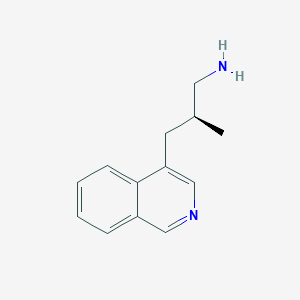
![7-Chloro-3-(4-methylbenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2592500.png)
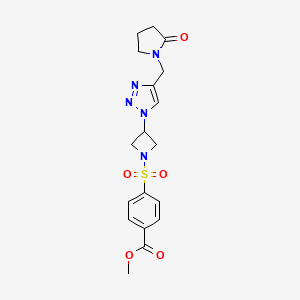
![1-phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2592504.png)
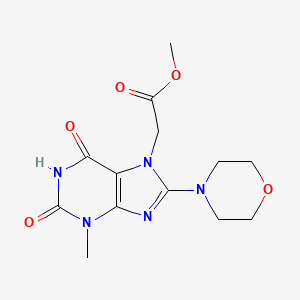
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[(2R)-oxolan-2-yl]propanoic acid](/img/structure/B2592508.png)
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2592509.png)
